molecular formula C24H24N4O3 B6502113 N-(3,4-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941981-25-5

N-(3,4-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide

Cat. No.: B6502113
CAS No.: 941981-25-5
M. Wt: 416.5 g/mol
InChI Key: LOFUGIZKYAXISJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethoxyphenyl group at position 2 and an acetamide side chain at position 3. The 3,4-dimethylphenyl moiety on the acetamide distinguishes it from analogs, while the ethoxy substituent influences lipophilicity and metabolic stability . Structural modifications, such as alkoxy group variations (e.g., methoxy vs. ethoxy) and heterocyclic core changes, significantly alter physicochemical and biological properties .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-4-31-20-9-6-18(7-10-20)21-14-22-24(30)27(11-12-28(22)26-21)15-23(29)25-19-8-5-16(2)17(3)13-19/h5-14H,4,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFUGIZKYAXISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H25N3O3S. The structure includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The compound's structural features suggest potential interactions with various biological targets.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad range of biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases such as BRAF(V600E) and Aurora-A kinase .
  • Antimicrobial Properties : Some studies report that related compounds demonstrate significant antimicrobial activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae .
  • Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory properties, which may contribute to their therapeutic potential in inflammatory diseases .

The mechanisms through which this compound exerts its effects may involve:

  • Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cell proliferation and survival.
  • DNA Interaction : Some pyrazole derivatives interact with DNA, leading to disruption of replication and transcription processes.
  • Cell Signaling Modulation : The compound may modulate signaling pathways related to inflammation and immune responses.

Antitumor Activity

A study evaluated the antitumor effects of various pyrazole derivatives on different cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and prostate cancer cells. This suggests promising potential for further development as anticancer agents.

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of pyrazole were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated significant bacteriostatic activity with minimum inhibitory concentrations (MIC) indicating effective inhibition of bacterial growth at low concentrations.

Data Tables

Biological ActivityTargetIC50/ MIC ValueReference
AntitumorBreast Cancer Cells5 μM
AntitumorProstate Cancer Cells7 μM
AntimicrobialMRSA4 μg/ml

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Pyrazolo[1,5-a]pyrazine Cores

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (): Shares the pyrazolo[1,5-a]pyrazine core but substitutes the 4-ethoxyphenyl group with 3,4-dimethoxyphenyl. The dihydrobenzodioxin group on the acetamide increases molecular weight (MW) compared to the 3,4-dimethylphenyl group in the main compound.
  • N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide (): Differs only in the alkoxy substituent (methoxy vs. ethoxy). Ethoxy increases lipophilicity (logP ~1.5 vs.

Pyrazolo[3,4-d]pyrimidine Derivatives

  • N-(5-Chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide ():

    • Features a pyrazolo[3,4-d]pyrimidine core instead of pyrazolo[1,5-a]pyrazine.
    • The chloro and methyl groups on the phenyl ring may enhance electrophilic reactivity, increasing potency but raising toxicity risks .
  • N-(3-methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide (): Substitutes the pyrazolo[1,5-a]pyrazine core with pyrazolo[3,4-d]pyrimidine.

Substituent Effects on Bioactivity

  • 4-Ethoxyphenyl vs. 4-Methoxyphenyl: Ethoxy’s longer alkyl chain improves lipid solubility, as seen in , where a 4-ethoxyphenyl group in thiazolidinone derivatives exhibited tautomerism (1:1 ratio of imino and amino forms), influencing receptor binding .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
N-(3,4-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide Pyrazolo[1,5-a]pyrazine 4-Ethoxyphenyl, 3,4-dimethylphenyl ~439.45* High lipophilicity, metabolic stability
N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide Pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl, 3,4-dimethylphenyl ~425.43* Lower logP, faster metabolism
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide Pyrazolo[1,5-a]pyrazine 3,4-Dimethoxyphenyl, benzodioxin ~503.50* Increased polarity, reduced permeability
N-(5-Chloro-2-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo[3,4-d]pyrimidine Chloro, methylphenyl ~407.85* Enhanced reactivity, higher toxicity risk

*Calculated based on structural data.

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